(E)-N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE
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Overview
Description
(E)-N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridyl group, a propenamide moiety, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with 2,3-diphenylpropenoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
(E)-N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE: Lacks the (E)-configuration.
N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPANAMIDE: Differs in the saturation of the propenamide moiety.
N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-BUTENAMIDE: Contains an additional carbon in the propenamide chain.
Uniqueness
(E)-N-(6-METHYL-2-PYRIDYL)-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its specific (E)-configuration, which imparts distinct chemical and biological properties. This configuration allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-N-(6-methylpyridin-2-yl)-2,3-diphenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-16-9-8-14-20(22-16)23-21(24)19(18-12-6-3-7-13-18)15-17-10-4-2-5-11-17/h2-15H,1H3,(H,22,23,24)/b19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWPOURACYVDGY-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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